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molecular formula C16H8Br2F8O2 B8558520 4,4'-Bis(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1'-biphenyl CAS No. 134130-29-3

4,4'-Bis(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1'-biphenyl

Cat. No. B8558520
M. Wt: 544.03 g/mol
InChI Key: VYJVUJGDOORPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05162468

Procedure details

The system is stirred and purged for 20 minutes, then potassium hydroxide (85% pellets) (322 g, 4.88 mole) is added slowly. The stirred mixture is then heated to 120° C. The temperature is held at 120° C. for 1.5 hours, then the heat is turned off and the mixture is allowed to cool to room temperature. Toluene (600 ml) which has been thoroughly purged with nitrogen is added to the solution and the resulting mixture is heated to reflux (135° C.). Water is azeotropically removed from the reactor through the Dean-Stark trap for a total of 4 days, cooling the reactor once after 24 hours to allow for salt formation to be broken up by opening the flask under a nitrogen sweep and scraping the sides with a spatula. After 4 days the Dean-Stark trap is removed and replaced with a Soxhlet extractor containing anhydrous sodium sulfate. The toluene is then refluxed through the Soxhlet extractor for 7 hours to dry the toluene. After 7 hours, the Soxhlet is replaced with a Dean-Stark trap, and toluene (300 ml) is removed from the reactor by simple distillation. The reaction mixture is then cooled to 30° C. in an ice water bath and 1,2-dibromotetrafluoroethane (1300 g, 5.00 mole) is added slowly dropwise over three hours at a rate that maintains a reactor temperature of 35°±2° C. When the addition is complete the reaction temperature is allowed to stabilize (not increasing in temperature when the ice bath is removed) and then a heating mantle is applied to the flask. The reactor is heated to 50° C. for 8 hours, then allowed to cool to room temperature with constant stirring. The crude reaction mixture is filtered to remove the potassium bromide salts, and the precipitate is washed with acetone. The filtrates are combined and thoroughly evaporated to remove acetone, DMSO and residual toluene. The solid residue is subjected to a 2 liter Kugelrohr bulb-to-bulb distillation to provide the crude product. This material is dissolved in 750 ml of methylene chloride and is washed first with mild aqueous potassium bicarbonate (500 ml, approximately, 0.2M), then with mild aqueous hydrochloric acid, (HCl) (500 ml, approximately 0.05M), then twice with distilled water (500 ml each). After complete phase separation the product layer is removed and evaporated, and the residue is fractionally distilled (130°-148° C., 0.35 torr) to provide 1031.1 g (1.90 mole, 77.9% yield) of 4,4'-bis(2-bromotetrafluoroethoxy)biphenyl, melting point 71°-73° C. The Infrared (IR) spectra of the product has the following peaks (cm-1): 1601,1492 (indicating an aromatic double bond); 1199-1107 (indicating carbon-oxygen and carbon fluorine bonds); 842, 788 (indicating aromatic character). The gas chromatograph/mass spectrometer (GC/MS) indicates peaks at the following mass to charge ratios: (m/e)=545 (29.8%); 543 (48.9%); 541 (23.8%); 365 (48.7%); 363 (50.9%); 337 (30.3%); 335 (34.7%); 168 (33.7%); 156 (78.3%); 140 (36.7%); 139 (90.1%); 129 (37.4%); 128 (100.0%); 127 (33.2%); 102 (32.9%); 76 (41.1%); 63 (34.3%), consistent with a product of 4,4'-bis(2-bromotetrafluoroethoxy)biphenyl.
Name
carbon oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
156
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
140
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
139
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
129
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
128
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
127
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
102
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
76
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
63
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
545
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
543
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
541
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
365
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
363
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
337
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
335
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
168
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19

Identifiers

REACTION_CXSMILES
[C].O=O.Br[C:5]([F:31])([F:30])[C:6](F)([F:28])[O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[CH:19]=[CH:18][C:17]([O:20][C:21](F)([F:26])[C:22]([F:25])([F:24])Br)=[CH:16][CH:15]=2)=[CH:10][CH:9]=1>>[F:26][C:21]([O:20][C:17]1[CH:16]=[CH:15][C:14]([C:11]2[CH:12]=[CH:13][C:8]([O:7][C:6]([F:28])=[C:5]([F:30])[F:31])=[CH:9][CH:10]=2)=[CH:19][CH:18]=1)=[C:22]([F:25])[F:24] |f:0.1|

Inputs

Step One
Name
carbon oxygen
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C].O=O
Step Two
Name
156
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
140
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
139
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
129
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
128
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
127
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
102
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
76
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
63
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(OC1=CC=C(C=C1)C1=CC=C(C=C1)OC(C(Br)(F)F)(F)F)(F)F)(F)F
Step Twelve
Name
545
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
543
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
541
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
365
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
363
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
337
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
335
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
168
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to charge ratios

Outcomes

Product
Name
Type
Smiles
FC(=C(F)F)OC1=CC=C(C=C1)C1=CC=C(C=C1)OC(=C(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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